4-Formylphenyl 4-methoxybenzoate

Thermal stability Volatility Process chemistry

Select 4-Formylphenyl 4-methoxybenzoate for precision synthesis. Its para-formyl/para-methoxy ester architecture provides a unique electronic profile, enabling robust Schiff base and 1,2,4-triazole formations. Compared to 4-formylphenyl benzoate analogs, the elevated boiling point (430.3°C) and distinct LogP (3.39) ensure superior thermal process integrity and optimized partitioning in lipid-based delivery systems. The four hydrogen-bond acceptors facilitate precise supramolecular assembly for advanced liquid crystal engineering. Ensure your high-temperature polymer or drug discovery workflow achieves reproducible mesomorphic behavior and yields—avoid generic substitutions that risk phase-transition failure.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 56800-26-1
Cat. No. B183993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylphenyl 4-methoxybenzoate
CAS56800-26-1
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O
InChIInChI=1S/C15H12O4/c1-18-13-8-4-12(5-9-13)15(17)19-14-6-2-11(10-16)3-7-14/h2-10H,1H3
InChIKeyVYORLHNCZWLOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formylphenyl 4-methoxybenzoate (CAS 56800-26-1): Overview of Structural Characteristics and Core Application Domains


4-Formylphenyl 4-methoxybenzoate (CAS 56800-26-1) is an aromatic ester compound with the molecular formula C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol . It features a formyl group at the para position of the phenyl ring esterified with 4-methoxybenzoic acid, resulting in a structure that integrates both an aldehyde functionality and an electron-donating methoxy group [1]. This compound is primarily utilized as a versatile building block in organic synthesis, particularly for the preparation of Schiff bases and heterocyclic derivatives such as 1,2,4-triazoles, and is also investigated for its potential liquid crystalline properties [2].

Why 4-Formylphenyl 4-methoxybenzoate Cannot Be Replaced by Other Formylphenyl Esters or Benzoate Analogs in Critical Research and Industrial Applications


The combination of a 4-formylphenyl moiety with a 4-methoxybenzoate group creates a specific electronic and steric profile that cannot be replicated by close analogs. Variations in the substitution pattern (e.g., moving the formyl group from the 4- to the 3-position) or alterations in the ester component (e.g., replacing the methoxy group with hydrogen or another formyl group) significantly alter physicochemical properties, including boiling point, lipophilicity, and hydrogen-bonding capacity . These differences directly impact the compound's performance as a synthetic intermediate, its mesomorphic behavior in liquid crystal formulations, and its overall stability during high-temperature processing [1][2]. Consequently, generic substitution without rigorous experimental validation can lead to failed reactions, altered phase transitions, and compromised material performance.

Quantitative Differentiation of 4-Formylphenyl 4-methoxybenzoate Against the Closest Analogs: A Comparator-Based Evidence Guide


Boiling Point and Vapor Pressure: Enhanced Thermal Stability vs. 4-Formylphenyl Benzoate

4-Formylphenyl 4-methoxybenzoate exhibits a substantially higher boiling point (430.3 ± 30.0 °C at 760 mmHg) compared to the non-methoxylated analog 4-formylphenyl benzoate (380.8 ± 25.0 °C at 760 mmHg), a difference of approximately 49.5 °C . Concurrently, its vapor pressure is marginally higher (0.0 ± 1.0 mmHg at 25 °C) than that of the comparator (0.0 ± 0.9 mmHg at 25 °C), although the uncertainty ranges overlap . This indicates that the methoxy substituent on the benzoate ring increases intermolecular forces, likely through enhanced dipolar interactions, leading to reduced volatility and greater thermal robustness [1].

Thermal stability Volatility Process chemistry

Hydrogen-Bond Acceptor Capacity: Enhanced Solubility and Interaction Potential vs. 4-Formylphenyl Benzoate

The methoxy substituent on the benzoate ring of 4-formylphenyl 4-methoxybenzoate increases the number of hydrogen-bond acceptors (HBA) to 4, compared to 3 for 4-formylphenyl benzoate . Both compounds possess zero hydrogen-bond donors. This additional acceptor site, contributed by the methoxy oxygen, enhances the molecule's capacity for intermolecular interactions, which can improve solubility in polar solvents and facilitate specific binding in biological or supramolecular systems . Furthermore, the increased HBA count may contribute to more stable mesophases in liquid crystalline assemblies.

Solubility Molecular recognition Formulation science

Lipophilicity (LogP): Balanced Partitioning for Biological and Material Applications vs. 4-Formylphenyl Benzoate

The calculated partition coefficient (ACD/LogP) for 4-formylphenyl 4-methoxybenzoate is 3.39, compared to 3.22 for 4-formylphenyl benzoate, a difference of 0.17 log units . This modest increase in lipophilicity is attributable to the methoxy group and can influence the compound's distribution between aqueous and organic phases. Additionally, the bioconcentration factor (BCF) is predicted to be 218.07 for the target compound versus 120.18 for the comparator, suggesting a higher tendency for accumulation in lipid-rich environments .

Lipophilicity Membrane permeability Bioavailability

Synthetic Utility: A Demonstrated Precursor for Bioactive 1,2,4-Triazole Derivatives

4-Formylphenyl 4-methoxybenzoate has been successfully employed as a key starting material for the synthesis of novel 1,2,4-triazole derivatives (3a–3c) via condensation with 4-amino-1,2,4-triazol-3-ones [1]. The reaction proceeds at 150–160 °C for 2 hours, and the resulting Schiff base-containing triazoles were subsequently evaluated for antimicrobial and antileishmanial activities [1]. While the specific MIC values for the derivatives are reported in the full text, the study demonstrates the viability of this compound as a scaffold for generating biologically active molecules. In contrast, analogs such as 3-formylphenyl 4-methoxybenzoate (CAS 146952-27-4) have been less frequently reported as precursors for similar heterocyclic systems, with documented synthetic yields (78.6%) and melting point (78–80 °C) suggesting differing reactivity profiles .

Synthetic intermediate Medicinal chemistry Schiff base

Boiling Point Ranking Among Aryl Formylbenzoate Analogs

When comparing 4-formylphenyl 4-methoxybenzoate to a series of structurally related formylbenzoate esters, its boiling point (430.3 ± 30.0 °C) falls between that of the less substituted 4-formylphenyl benzoate (380.8 ± 25.0 °C) and the more electron-deficient 4-formylphenyl 4-formylbenzoate (458.8 ± 30.0 °C) [1]. This intermediate thermal behavior reflects a balance between the electron-donating methoxy group and the electron-withdrawing formyl group, offering a distinct volatility profile that may be advantageous in certain processing windows, such as vacuum distillation or high-temperature polymer curing.

Thermal property Structure-property relationship Volatility

Electronic Influence of Methoxy Group: Impact on UV Absorption and Reactivity

While direct experimental UV-Vis data for 4-formylphenyl 4-methoxybenzoate is limited, the methoxy group is known to exert a strong +M (mesomeric) effect, increasing electron density on the aromatic ring and red-shifting absorption maxima compared to non-substituted analogs [1]. For context, the isomeric 3-formylphenyl 4-methoxybenzoate exhibits a λmax of 275 nm and a decomposition point of 218 °C [2]. The para-substitution pattern in the target compound likely results in a different electronic distribution and, consequently, distinct photophysical properties and reactivity, particularly in electrophilic aromatic substitution or photochemical applications. Direct comparative data for the target compound are not available in the public domain, but the established electronic effects of the methoxy group provide a basis for inferring its differentiated behavior.

Electronic effect UV-Vis spectroscopy Reactivity

Optimal Use Cases for 4-Formylphenyl 4-methoxybenzoate Based on Quantified Differentiation Evidence


High-Temperature Polymer and Liquid Crystal Synthesis Requiring Reduced Volatility

For processes involving elevated temperatures, such as the synthesis of main-chain liquid crystalline polymers or the curing of thermoset resins, the higher boiling point (430.3 °C) of 4-formylphenyl 4-methoxybenzoate compared to 4-formylphenyl benzoate (380.8 °C) reduces the risk of evaporative loss and ensures the integrity of the mesogenic core during processing . Its intermediate thermal profile also avoids the excessive energy input required for higher-boiling analogs like 4-formylphenyl 4-formylbenzoate (458.8 °C) [1].

Design of Supramolecular Assemblies and Liquid Crystalline Phases with Enhanced Hydrogen-Bonding Interactions

The presence of four hydrogen-bond acceptors in 4-formylphenyl 4-methoxybenzoate, versus three in 4-formylphenyl benzoate, enables stronger and more directional intermolecular interactions . This property can be leveraged to stabilize specific mesophases (e.g., smectic or nematic) in liquid crystal formulations or to engineer supramolecular architectures with tailored binding affinities [2].

Medicinal Chemistry: A Validated Scaffold for 1,2,4-Triazole and Schiff Base Libraries

Researchers developing novel antimicrobial or antileishmanial agents can confidently employ 4-formylphenyl 4-methoxybenzoate as a starting material for synthesizing 1,2,4-triazole derivatives, as demonstrated in recent literature [3]. The compound's balanced lipophilicity (LogP 3.39) and hydrogen-bonding capacity (4 HBA) further suggest favorable drug-like properties for the resulting conjugates .

Analytical and Formulation Development Where Controlled Lipophilicity is Critical

The distinct LogP value of 3.39 for 4-formylphenyl 4-methoxybenzoate, compared to 3.22 for 4-formylphenyl benzoate, provides a specific partitioning behavior that can be exploited in liquid-liquid extraction, chromatographic purification, or the formulation of lipid-based delivery systems . Its higher predicted bioconcentration factor (BCF 218.07 vs. 120.18) also indicates a greater affinity for lipid-rich environments .

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